Salicylihalamide A
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Overview
Description
Salicylihalamide A is a novel cytotoxic macrolide isolated from the marine sponge Haliclona sp. in 1997 by Boyd, Erickson, and co-workers . This compound is characterized by its unique structure, which includes a salicylic acid moiety, a 12-membered lactone ring, and an enamide side chain . This compound has shown potent cytotoxicity against various human tumor cell lines, making it a compound of significant interest in cancer research .
Preparation Methods
The total synthesis of Salicylihalamide A involves several key steps, including ring-closing metathesis to construct the macrocycle and the installation of the labile ene-hepta-(Z,Z)-dienamide side chain . One efficient synthetic route features a highly E-selective ring-closing metathesis to construct the 12-membered macrocycle and a practical method for installing the labile side chain, which relies on a Curtius rearrangement to forge the C18-N bond with subsequent N-acylation . Another approach involves the use of photochemical acylation coupling between amine and dioxinone to form the amide, followed by acetylation and ring-closing metathesis with Grubbs’ first-generation catalyst .
Chemical Reactions Analysis
Salicylihalamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium aluminum hydride, diisobutylaluminum hydride, and dimethyl sulfoxide . The major products formed from these reactions include chiral benzyl ethers, aldehydes, and enamides . For example, the reaction of chiral epoxide with 4-methoxybenzaldehyde in the presence of sodium aluminum hydride yields a 1,3-dioxane, which can be opened by reduction with diisobutylaluminum hydride to form a chiral benzyl ether .
Scientific Research Applications
Salicylihalamide A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying macrolide synthesis and structure-activity relationships . In biology, it serves as a potent inhibitor of the V-ATPase, a crucial enzyme involved in cellular pH regulation and vesicular trafficking . In medicine, this compound has shown promising cytotoxic activity against various human tumor cell lines, making it a potential lead compound for anticancer drug development . Additionally, its unique structure and potent biological activity make it a valuable tool for studying the mechanisms of action of macrolide antibiotics .
Mechanism of Action
Salicylihalamide A exerts its effects by inhibiting the V0 sector of the V-ATPase, a proton pump involved in acidifying intracellular compartments . Unlike other V-ATPase inhibitors such as bafilomycin and concanamycin, this compound does not compete for the same binding site, indicating a distinct mechanism of action . It specifically inhibits mammalian V-ATPases but not those from yeast or other fungi . This inhibition leads to a dramatic redistribution of cytosolic V1 from a soluble to a membrane-associated form, disrupting cellular pH regulation and vesicular trafficking .
Comparison with Similar Compounds
These compounds share a similar macrocyclic structure and exhibit potent cytotoxic activity . Salicylihalamide A is unique in its selective inhibition of mammalian V-ATPases and its distinct binding site . This makes it a valuable tool for studying the mechanisms of V-ATPase inhibition and for developing selective inhibitors for therapeutic applications .
Similar Compounds
- Apicularen
- Lobatamide
- Oximidine
- Cruentaren
This compound stands out due to its unique binding mechanism and selective inhibition of mammalian V-ATPases, making it a compound of significant interest in both basic research and potential therapeutic applications .
Properties
CAS No. |
198481-99-1 |
---|---|
Molecular Formula |
C26H33NO5 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2Z,4Z)-N-[(E)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide |
InChI |
InChI=1S/C26H33NO5/c1-3-4-5-6-16-24(30)27-17-10-14-21-18-23(29)19(2)11-7-8-12-20-13-9-15-22(28)25(20)26(31)32-21/h4-10,13,15-17,19,21,23,28-29H,3,11-12,14,18H2,1-2H3,(H,27,30)/b5-4-,8-7+,16-6-,17-10+/t19-,21-,23+/m0/s1 |
InChI Key |
VFCUJHFLFHQCRD-PFIOQAQVSA-N |
Isomeric SMILES |
CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C[C@H]([C@H](C/C=C/CC2=C(C(=CC=C2)O)C(=O)O1)C)O |
SMILES |
CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |
Canonical SMILES |
CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |
Synonyms |
salicylihalamide A salicylihalamide B salicylihalamide-A |
Origin of Product |
United States |
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